molecular formula C12H8N2O2 B1597344 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid CAS No. 58457-37-7

1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid

Cat. No. B1597344
CAS RN: 58457-37-7
M. Wt: 212.2 g/mol
InChI Key: NKRJTXAQMCUSEC-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is a compound with a molecular weight of 212.21 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound and related compounds has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of this compound is based on the 2,7,-tricarboxy-1H-pyrrolo[2,3-f]quinoline-4,5-dione . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

This compound is part of the class of organic compounds known as pyrroloquinoline quinones . These compounds usually bear a carboxylic acid group at the C-2, C-7, and C-9 positions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Catalysis

1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is involved in the synthesis of various heterocyclic compounds. For instance, it plays a role in the stereoselective synthesis of pyrroloquinolines through a Brønsted acid-catalyzed [4+2]-heterocyclization, as demonstrated by Galván et al. (2016) in their study on the diastereoselective synthesis of these compounds (Galván et al., 2016).

Chemical Properties and Synthesis Methods

The compound is also used in the synthesis of various pyrroloquinoline derivatives. Molina et al. (1993) reported the direct condensation of ethyl azidoacetate with 4-formylquinolines, leading to ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates (Molina et al., 1993). This methodology has applications in the synthesis of other related compounds.

Biological and Pharmacological Research

A significant area of research for this compound is in pharmacological studies. For example, a study by Heidempergher et al. (1999) discovered that certain pyrrolo[3,2-c]quinoline derivatives act as inhibitors for enzymes in the kynurenine pathway. Specifically, they found a derivative to be an effective inhibitor of kynurenine-3-hydroxylase (Heidempergher et al., 1999).

Crystal Structure and Molecular Interactions

Research also focuses on the crystal structure and molecular interactions of these compounds. Nakamura et al. (1993) studied the crystal structure of a pyrroloquinoline quinone salt, highlighting its interactions and structural features (Nakamura et al., 1993).

Novel Synthesis and Applications

The versatility of this compound in synthesis is further demonstrated by various studies. For example, Verma et al. (2011) used it in the synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines, showing its utility in creating compounds with potential biological activity (Verma et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

Future Directions

The future directions of research on 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid and related compounds could involve further exploration of their synthesis methods, as well as their potential applications as fluorescent sensors and biologically active compounds .

properties

IUPAC Name

1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12(16)9-6-8-4-3-7-2-1-5-13-10(7)11(8)14-9/h1-6,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRJTXAQMCUSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=C(N3)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207154
Record name 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58457-37-7
Record name 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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